molecular formula C10H22N2 B3031701 N,2,2,6,6-Pentamethylpiperidin-4-amine CAS No. 62995-79-3

N,2,2,6,6-Pentamethylpiperidin-4-amine

Cat. No. B3031701
CAS RN: 62995-79-3
M. Wt: 170.3 g/mol
InChI Key: GMIARZNQLSJFCP-UHFFFAOYSA-N
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Description

N,2,2,6,6-Pentamethylpiperidin-4-amine is a chemical compound that is closely related to various substituted piperidines, which are of interest due to their applications in medicinal chemistry and materials science. The compound is structurally related to 2,2,6,6-tetramethylpiperidine derivatives, which are known for their stability and reactivity, making them useful in various chemical reactions and as building blocks for more complex molecules .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simpler piperidine derivatives. For instance, the N-carboxyanhydride of a related compound was synthesized starting from 2,2,6,6-tetramethyl-4-oxo-piperidine, followed by oxidation and reaction with phosgene to yield the desired product . Another synthesis method for a related compound involved a diastereoselective addition of cuprate to an unsaturated ester and subsequent reductive amination . These methods highlight the versatility of piperidine derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be quite complex, with the potential for polymorphism as seen in N-phenylpyridin-4-amine, which forms two polymorphs with different molecular arrangements . The molecular structure is crucial as it can affect the physical and chemical properties of the compound, as well as its reactivity and potential applications.

Chemical Reactions Analysis

Piperidine derivatives are involved in various chemical reactions. For example, hindered amine stabilizers based on the piperidine structure can be analyzed and compared using chromatography, indicating their complexity and the variety of reactions they can undergo . Reductive amination is another common reaction for synthesizing substituted piperidines, which can yield products with significant pharmacological interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the presence of substituents can affect the stability and reactivity of the compound. Hindered amine stabilizers, for example, contain the piperidine structure and show a variety of homologues and components, which can be analyzed for purity control . The synthesis of polymers containing the piperidine structure demonstrates the potential for creating materials with novel properties, such as those with nitroxyl radical moieties .

Scientific Research Applications

Synthesis and Polymer Applications

N,2,2,6,6-Pentamethylpiperidin-4-amine and its derivatives have been utilized in the synthesis of novel polymerizable hindered amine light stabilizers (HALS). These HALS are copolymerized with ethylene or propylene, demonstrating applications in enhancing the stability and durability of polymers against light degradation. Such advancements are vital in materials science, particularly for products exposed to outdoor environments (Wilén et al., 2000).

Photostabilization in Polypropylene

The compound plays a significant role in the photostabilization of polypropylene. It undergoes reactions that result in the formation of products which can effectively counteract the degrading effects of light on polypropylene. This application is crucial in extending the life and maintaining the quality of polypropylene materials, widely used in various industries (Jensen, Carlsson, & Wiles, 1983).

Light Stabilizers in Polymers

Another research direction involves the development of combined stabilizers based on hindered phenols and Hindered Amine Stabilizers (HAS) for polymers. These stabilizers are synthesized using the compound and tested as light stabilizers in polypropylene films. The efficiency of these stabilizers depends on their structural composition, showcasing the chemical versatility and potential for customization in light stabilization applications (Kósa et al., 2003).

Antimicrobial Applications

The compound has been modified for use in creating antimicrobial surfaces. When bonded to the surfaces of materials like silica gel, cellulose, and polyurethane, and treated with sodium hypochlorite, it forms a stable N-Cl bond, imparting significant antimicrobial properties. Such applications are promising in medical and water treatment fields, where controlling microbial growth is critical (Barnes et al., 2007).

Sensor Development for Metal Ions and Protons

In sensor technology, derivatives of N,2,2,6,6-Pentamethylpiperidin-4-amine have been used to develop sensors for transition metal ions and protons. The compound's ability to enhance fluorophore emission intensity upon interaction with these ions demonstrates its potential in developing sensitive and efficient detection systems for various applications, including environmental monitoring and industrial processes (Bojinov et al., 2008).

Photoredox Catalysis in Organic Synthesis

The compound has been utilized in photoredox catalysis, particularly in aromatic carbon-hydrogen functionalization for arene amination. This application is significant in pharmaceutical research, offering a novel method for forming carbon-nitrogen bonds, a common motif in bioactive compounds (Romero et al., 2015).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

N,2,2,6,6-pentamethylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-9(2)6-8(11-5)7-10(3,4)12-9/h8,11-12H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIARZNQLSJFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20545988
Record name N,2,2,6,6-Pentamethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2,2,6,6-Pentamethylpiperidin-4-amine

CAS RN

62995-79-3
Record name N,2,2,6,6-Pentamethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Axford, MJ Sung, J Manchester, D Chin… - Journal of Medicinal …, 2021 - ACS Publications
Spinal muscular atrophy (SMA) is a debilitating neuromuscular disease caused by low levels of functional survival motor neuron protein (SMN) resulting from a deletion or loss of …
Number of citations: 12 pubs.acs.org
H Abou-Hamdan, L Désaubry - The Journal of Organic Chemistry, 2018 - ACS Publications
NVS-SM2, the first activator of pre-mRNA splicing, displays remarkable pharmacological in vivo activities in models of spinal muscular atrophy. Herein we describe an improved …
Number of citations: 8 pubs.acs.org

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